2-phenylthiochromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylthiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10OS/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQPSSZMIZARDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061139 | |
| Record name | 4H-1-Benzothiopyran-4-one, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-62-3 | |
| Record name | 2-Phenyl-4H-1-benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzothiopyran-4-one, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4H-1-Benzothiopyran-4-one, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzothiopyran-4-one, 2-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | THIOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5821R1QE5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 2 Phenylthiochromen 4 One and Its Precursors
Traditional Synthetic Routes to the Thiochromen-4-one Scaffold
The construction of the thiochromen-4-one backbone, a key structural motif in many biologically active compounds, has been a subject of extensive research. researchgate.net These heterocyclic compounds, also known as benzothiopyrans, are sulfur-containing analogues of chromones and have garnered significant interest in medicinal chemistry. researchgate.net
Classical cyclization reactions represent a cornerstone in the synthesis of the thiochromen-4-one scaffold. A prevalent method involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. nih.gov This approach typically begins with the reaction of a thiophenol with a β-halopropionic acid or a β-lactone to form the necessary acid precursor. nih.gov Subsequent treatment with a strong dehydrating agent, such as polyphosphoric acid (PPA) or methanesulfonic acid, facilitates the ring closure to yield the thiochroman-4-one (B147511). nih.gov However, this method can sometimes result in low yields. nih.gov
Alternative cyclization strategies have also been developed. For instance, visible-light-driven photocatalytic radical-initiated cascade cyclization of o-(allyloxy)arylaldehydes has emerged as a green and powerful method for constructing the chroman-4-one scaffold, which can be adapted for thiochromen-4-one synthesis. frontiersin.org This involves the generation of an acyl radical which then undergoes intramolecular addition onto an alkene. rsc.org Additionally, rhodium-catalyzed [3+2+1] cycloaddition reactions provide another avenue to thiochromenones. rsc.org
| Reaction Type | Starting Materials | Reagents/Conditions | Key Features |
| Intramolecular Friedel-Crafts Acylation | 3-(phenylthio)propanoic acids | PPA, H2SO4, CH3SO3H | Common but can have low yields. nih.gov |
| Photocatalytic Radical Cyclization | o-(allyloxy)arylaldehydes | Visible light, photocatalyst | Green and efficient method. frontiersin.org |
| Rhodium-Catalyzed Cycloaddition | Thiadiazoles, alkynes | Rhodium catalyst | [3+2+1] cycloaddition approach. rsc.org |
| Halogen-Mediated Electrophilic Cyclization | --- | --- | Involves endo- and exo-dig modes. longdom.org |
The condensation of thiophenols with β-keto esters is a direct and widely used method for preparing substituted thiochromen-4-ones. nih.gov This reaction is typically catalyzed by an acid, with polyphosphoric acid being a common choice. nih.govresearchgate.net The process involves the initial formation of a β-thio-α,β-unsaturated ketone intermediate, which then undergoes cyclization.
A series of 5,6,7,8-substituted-2-phenylthiochromen-4-ones has been successfully synthesized through the condensation of appropriately substituted thiophenols with ethyl benzoylacetate. nih.gov This method has proven effective for creating a library of compounds for biological evaluation. nih.govresearchgate.net The Claisen condensation, a fundamental reaction for forming β-keto esters, provides the necessary precursors for this synthetic route. libretexts.orgmasterorganicchemistry.com This reaction involves the base-catalyzed self-condensation of an ester to form a β-keto ester. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org
Thiocoumarins, particularly 4-hydroxythiocoumarin, serve as versatile starting materials for the synthesis of various thiochromen-4-one derivatives. windows.netmdpi.com Traditional methods to obtain 4-hydroxythiocoumarin involve the reaction of thiophenol with malonic acid in the presence of phosphorus oxychloride (POCl3) and aluminum chloride (AlCl3) under prolonged heating, although yields can be low. windows.netmdpi.com More recent methods propose a two-step process via a dithiophenyl ester of malonic acid, which proceeds under milder conditions with higher yields. windows.net
Once obtained, 4-hydroxythiocoumarin can be modified in several ways. For example, it can undergo Michael additions at the 3-position. mdpi.com Furthermore, thionation of coumarins using reagents like Lawesson's reagent can convert them into the corresponding thiocoumarins, which can then be used to synthesize more complex heterocyclic systems. windows.net
Condensation Reactions with Thiols and Beta-Keto Esters
Targeted Synthesis of 2-phenylthiochromen-4-one
The specific synthesis of this compound, also known as thioflavanone, can be achieved through several targeted strategies. nih.govresearchgate.net These methods often involve the use of precursors that already contain the phenyl group at the desired position or the utilization of chalcones as key intermediates.
One of the most direct routes to this compound involves the reaction of a pre-functionalized benzenethiol (B1682325) with a suitable three-carbon synthon. A common approach is the reaction of thiophenol with cinnamic acid. nih.gov This reaction can be carried out in the presence of an acid catalyst.
Another strategy involves the condensation of substituted thiophenols with ethyl benzoylacetate. nih.govoup.com This method directly introduces the phenyl group at the 2-position of the thiochromen-4-one ring system. nih.govoup.com The reaction of 2'-mercaptoacetophenone (B2924007) with benzaldehyde (B42025) in the presence of a strong base like lithium diisopropylamide (LDA) also yields this compound. researchgate.net
| Precursor 1 | Precursor 2 | Reagents/Conditions | Product |
| Thiophenol | Cinnamic acid | Acid catalyst | 2-phenylthiochroman-4-one (B11944599) nih.gov |
| Substituted Thiophenols | Ethyl benzoylacetate | PPA | 5,6,7,8-substituted-2-phenylthiochromen-4-ones nih.govoup.com |
| 2'-Mercaptoacetophenone | Benzaldehyde | LDA | This compound researchgate.net |
Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent precursors for the synthesis of 2-phenylthiochromen-4-ones. jocpr.com The general method involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde to form the chalcone (B49325) backbone. jocpr.comeijppr.com
Multi-component Reactions for Thiochromenone Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like thiochromenones from simple starting materials in a single step. These reactions are highly valued for their ability to construct multiple bonds and rings in one pot, often avoiding the isolation of intermediates. acs.org
Another strategy involves the reaction of 1-benzothiopyran-4-ones with heterocyclic amines and dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation to produce diverse polyheterocyclic systems. arabjchem.orgresearchgate.net This method highlights the versatility of thiochromenone scaffolds in generating complex molecular architectures. Furthermore, solvent-free, one-pot, three-component cascade reactions have been developed to synthesize novel fused heterocyclic systems, such as imidazo[1,2-a]thiochromeno[3,2-e]pyridines, demonstrating the power of MCRs in creating structural diversity without the need for transition metal catalysts or toxic solvents. acs.orgcapes.gov.br
The following table summarizes a selection of multi-component reactions for the synthesis of thiochromenone derivatives:
| Reaction Type | Components | Catalyst/Conditions | Product Type | Ref. |
| Palladium-Catalyzed Carbonylative Four-Component Reaction | Aryl Halide, Sulfur Source (e.g., Na2S·9H2O), Alkyne, Carbon Monoxide | Palladium Catalyst, Reagent Capsule | Thiochromenone Derivatives | nih.govresearchgate.net |
| Microwave-Assisted Three-Component Reaction | 1-Benzothiopyran-4-one, Heterocyclic Amine, DMF-DMA | Microwave Irradiation (150 °C), DMF | Poly-heterocyclic Ring Systems | arabjchem.orgresearchgate.net |
| Solvent-Free Three-Component Cascade Reaction | N,S-Ketene Acetal, Acetonitrile (B52724) Derivative, Aldehyde | Et3N, Solvent-Free | Imidazo[1,2-a]thiochromeno[3,2-e]pyridines | acs.orgcapes.gov.br |
Advanced and Sustainable Synthetic Approaches
Recent advancements in the synthesis of this compound and its analogs have focused on developing more efficient, selective, and environmentally friendly methods. These approaches often utilize novel catalytic systems and adhere to the principles of green chemistry.
Catalytic Methods (e.g., Transition Metal Catalysis, Hydroacylation)
Transition metal catalysis plays a pivotal role in modern organic synthesis, offering powerful tools for the construction of thiochromenone frameworks. beilstein-journals.orgsioc-journal.cn
Rhodium-catalyzed reactions have been particularly effective. One such method involves a [3+2+1] cyclization of aromatic sulfides, alkynes, and carbon monoxide to yield 3-substituted thiochromenones. researchgate.netacs.org This reaction is believed to proceed through the generation of a thiyl radical via a single electron transfer mechanism. researchgate.net Another rhodium-catalyzed approach is the hydroacylation of alkynes. acs.orgvulcanchem.comwikipedia.org This involves the reaction of an aldehyde with an alkyne, which can be followed by a thio-conjugate addition to form the thiochroman-4-one ring system. acs.org This method has been successfully applied to the synthesis of various thiochroman-4-one derivatives from readily available starting materials. acs.org
Palladium-catalyzed cross-coupling reactions also provide a versatile route to 2-aryl-4H-thiochromen-4-one derivatives. A notable example is the Suzuki-Miyaura cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids. acs.org This reaction, often facilitated by a palladium(II) catalyst in combination with a suitable ligand like XPhos and a Lewis acid, allows for the introduction of various aryl groups at the 2-position of the thiochromenone core. acs.org
Nickel-catalyzed carbonylative reactions have been developed for the synthesis of thiochromenones from aromatic sulfonyl chlorides and alkynes. rsc.org In this one-pot reaction, the sulfonyl chloride serves as the sulfur source, and the reaction proceeds via a 6-endo-dig cyclization pathway. rsc.org
Copper-catalyzed reactions are also prominent, particularly for the synthesis of 2-substituted thiochroman-4-ones. The conjugate addition of Grignard reagents to thiochromones, catalyzed by copper salts, is an effective method for introducing alkyl and aryl substituents at the 2-position. researchgate.netmdpi.com
The table below provides an overview of various catalytic methods:
| Catalyst System | Reaction Type | Substrates | Product | Ref. |
| Rhodium | [3+2+1] Cyclization | Aromatic Sulfides, Alkynes, Carbon Monoxide | 3-Substituted Thiochromenones | researchgate.netacs.org |
| Rhodium | Alkyne Hydroacylation/Thio-Conjugate Addition | β-(t-Bu-S)-substituted Aldehydes, Alkynes | Thiochroman-4-ones | acs.org |
| Palladium(II)/XPhos/Lewis Acid | Suzuki-Miyaura Cross-Coupling | 2-Sulfinyl-thiochromones, Arylboronic Acids | 2-Aryl-4H-thiochromen-4-ones | acs.org |
| Nickel | Carbonylative Cyclization | Aromatic Sulfonyl Chlorides, Alkynes | Thiochromenones | rsc.org |
| Copper | Conjugate Addition | Thiochromones, Grignard Reagents | 2-Substituted Thiochroman-4-ones | researchgate.netmdpi.com |
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov In the context of this compound synthesis, this involves the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. frontiersin.orgmatanginicollege.ac.in
One approach is the use of environmentally benign and recyclable catalysts, such as silica-supported sulfuric acid, for the synthesis of tetrahydrothiochromen-5-ones under solvent-free conditions. researchgate.net This heterogeneous catalyst can be recovered and reused multiple times without a significant loss of activity. researchgate.net Another example is the development of solvent- and transition-metal-free conditions for the synthesis of related heterocyclic compounds, such as 2-phenylquinazolin-4(3H)-ones, using oxygen as a green oxidant. researchgate.net
Visible-light-induced reactions represent a growing area in green synthesis. These methods often operate at ambient temperature and can avoid the use of toxic reagents and catalysts. researchgate.net
Photochemical and Radical-mediated Syntheses
Photochemical and radical-mediated reactions offer alternative pathways for the synthesis of thiochromenones, often under mild conditions. rsc.orghepatochem.com
A visible-light-mediated protocol has been developed for the construction of 3-sulfenylthiochromenones through a radical annulation of ortho-thioaryl ynones. researchgate.net This reaction is initiated by a sulfur-centered radical formed via the light excitation of an intramolecular electron donor-acceptor (EDA) complex. researchgate.net
Radical-promoted cyclization of methylthiolated alkynones with various radical precursors provides an efficient route to a variety of substituted thiochromone (B8434766) derivatives. researchgate.net This strategy involves a C(sp2)-S bond formation and C(sp3)-S cleavage sequence. researchgate.net
Photochemical rearrangements of thiochromanone sulfoxides have also been studied. cdnsciencepub.com For instance, the irradiation of 2,2-dimethylthiochroman-4-one 1-oxide can lead to the formation of 2-isopropylidene-3-thiaindanone, a ring-contracted product. cdnsciencepub.com The specific photochemical behavior can be highly dependent on the substitution pattern of the thiochromanone sulfoxide (B87167). cdnsciencepub.com Dual-catalyst strategies in synthetic photochemistry, which can involve photoinduced electron transfer, hydrogen atom transfer, or energy transfer, are also being explored to generate a diverse array of reactive intermediates for bond formation. nih.gov
Labeling and Isotopic Synthesis of this compound Analogues
The synthesis of isotopically labeled analogues of this compound is crucial for various applications, including metabolic studies, mechanistic investigations, and as internal standards in quantitative mass spectrometry. washington.edunih.govnih.gov
A method for the synthesis of 2-phenylthiochroman-4-one and 2-phenyl-4H-1-benzothiopyran-4-one labeled with carbon-14 (B1195169) at the carbonyl group has been demonstrated. nih.govresearchgate.net This highlights the ability to introduce isotopic labels at specific positions within the thioflavanone scaffold.
Deuterium-labeling experiments have been employed to elucidate reaction mechanisms, such as in proton-coupled electron transfer reactions, where DMSO can act as a hydrogen (or deuterium) donor. researchgate.net In photochemical studies of thiochromanone sulfoxides, deuterium (B1214612) labeling has been used to confirm that the transfer of hydrogen from the C-2 position to the aryl ring is an intramolecular process. cdnsciencepub.com
Inverse stable isotopic labeling is another powerful technique, particularly for the identification of natural products. biorxiv.org This approach involves growing an organism on a fully 13C-labeled carbon source while providing a specific precursor (like methionine) in its unlabeled (12C) form. This allows for the identification of metabolites that incorporate the precursor. biorxiv.org While not yet specifically reported for this compound, this methodology could be applied to study its biosynthesis or metabolism in biological systems.
Chemical Reactivity and Transformations of 2 Phenylthiochromen 4 One
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and Thiochromenone Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In 2-phenylthiochromen-4-one, there are two primary aromatic systems susceptible to EAS: the 2-phenyl ring (A-ring) and the benzo-fused ring of the thiochromenone core (B-ring). The regioselectivity of these reactions is governed by the electronic nature of the existing substituents.
The thiochromenone core contains several influencing groups. The sulfur atom, being a thioether, is generally an ortho-, para-directing activator due to its ability to donate its lone pair of electrons and stabilize the arenium ion intermediate through resonance. mdpi.com However, this activating effect is counteracted by the electron-withdrawing nature of the conjugated carbonyl group, which deactivates the ring towards electrophilic attack. The carbonyl group itself is a meta-director. The interplay of these effects dictates the position of substitution on the benzo-fused ring.
Common EAS reactions include nitration and halogenation. acs.org For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO2) onto an aromatic ring. acs.org Halogenation introduces halogen atoms (e.g., Cl, Br) and is often catalyzed by a Lewis acid. researchgate.net While general principles of EAS are well-established, specific studies detailing the regioselectivity of reactions like nitration or Friedel-Crafts alkylation on the parent this compound are not extensively documented in the reviewed literature. However, functionalization is often achieved by employing substituted starting materials in the synthesis of the core structure. acs.org
Nucleophilic Additions and Substitutions at the Carbonyl Group
The carbonyl group at the C-4 position and the adjacent double bond form an α,β-unsaturated ketone system, making the this compound scaffold susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (C-2) (1,4-conjugate addition or Michael addition). libretexts.org The pathway taken depends largely on the nature of the nucleophile. libretexts.org
Hard nucleophiles, such as Grignard reagents in the absence of a catalyst, typically favor direct 1,2-addition to the carbonyl carbon. organicchemistrytutor.comspcmc.ac.in This reaction would lead to the formation of a tertiary alcohol after acidic workup.
In contrast, soft nucleophiles and organocuprates (formed from Grignard reagents and copper salts) preferentially undergo 1,4-conjugate addition. mdpi.comresearchgate.net Research has shown that Grignard reagents, in the presence of copper salts like CuCN·2LiCl, effectively add to the thiochromone (B8434766) core to afford 2-substituted-thiochroman-4-ones in good yields. mdpi.comresearchgate.net This method works for both alkyl and aryl Grignard reagents, providing a unified route to various thioflavanones. mdpi.comresearchgate.net The reaction is typically enhanced by an additive like trimethylsilyl (B98337) chloride (TMSCl). mdpi.comresearchgate.net
The general mechanism for 1,4-addition involves the nucleophilic attack at the β-carbon (C-2), which generates a resonance-stabilized enolate intermediate. Subsequent protonation during workup yields the saturated thiochroman-4-one (B147511) product. libretexts.org
Table 1: Copper-Catalyzed Conjugate Addition of Grignard Reagents to Thiochromone This table summarizes the synthesis of various 2-substituted thiochroman-4-ones via conjugate addition.
| Entry | Grignard Reagent (RMgX) | Product (2-R-thiochroman-4-one) | Yield (%) | Reference |
| 1 | CH₃MgCl | 2-Methylthiochroman-4-one | 75 | mdpi.com |
| 2 | CH₃CH₂MgBr | 2-Ethylthiochroman-4-one | 88 | mdpi.com |
| 3 | n-BuMgCl | 2-n-Butylthiochroman-4-one | 85 | mdpi.com |
| 4 | PhMgBr | 2-Phenylthiochroman-4-one (B11944599) | 86 | mdpi.com |
| 5 | 4-MeOPhMgBr | 2-(4-Methoxyphenyl)thiochroman-4-one | 90 | mdpi.com |
| 6 | 4-FPhMgBr | 2-(4-Fluorophenyl)thiochroman-4-one | 81 | mdpi.com |
Reactions Involving the Sulfur Atom (e.g., Oxidation to Sulfones)
The sulfur atom in the heterocyclic ring of this compound is susceptible to oxidation. This reaction typically converts the thioether to a sulfoxide (B87167) and subsequently to a sulfone. The oxidation to the sulfone (1,1-dioxide) is a common transformation.
This oxidation significantly alters the electronic and steric properties of the molecule. The resulting sulfone group is strongly electron-withdrawing, which can impact the reactivity of the rest of the molecule, particularly the aromatic rings and the carbonyl group. The oxidation is most commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com Other oxidizing agents like hydrogen peroxide can also be employed. organic-chemistry.org
For example, 2-phenylthiochroman-4-one and its derivatives can be treated with excess m-CPBA in a solvent like dichloromethane (B109758) (DCM) at room temperature to yield the corresponding 2-phenylthiochroman-4-one 1,1-dioxides. mdpi.com Similarly, the unsaturated this compound can be oxidized to 2-phenyl-4H-thiochromen-4-one 1,1-dioxide. acs.orgmolaid.com These sulfone derivatives have been synthesized and evaluated for biological activities, demonstrating the importance of this transformation in medicinal chemistry. nih.govrsc.org
Table 2: Oxidation of Thiochromenone Derivatives to Sulfones This table presents examples of the oxidation of the sulfur atom in thiochromenone derivatives.
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| This compound | m-CPBA | 2-Phenyl-4H-thiochromen-4-one 1,1-dioxide | - | acs.org |
| 2-(4-Methoxyphenyl)thiochroman-4-one | m-CPBA | 2-(4-Methoxyphenyl)thiochroman-4-one 1,1-dioxide | - | mdpi.com |
| 2-[3,5-(Trifluoromethyl)phenyl]thiochroman-4-one | m-CPBA | 2-[3,5-(Trifluoromethyl)phenyl]thiochroman-4-one 1,1-dioxide | - | mdpi.com |
| 2-Phenylthiochroman-4-one | Thiourea dioxide / Cu(OTf)₂ | 2-Phenylthiochroman-4-one 1,1-dioxide | 82 | rsc.org |
Functionalization and Derivatization Strategies for Structural Modifications
The modification of the this compound skeleton is a key strategy for developing new compounds with tailored biological activities. Functionalization can be targeted at the 2-phenyl moiety, the benzo-fused ring, or the heterocyclic core containing the carbonyl group.
Introducing substituents onto the 2-phenyl ring is a common strategy for probing structure-activity relationships. This is typically achieved not by direct substitution on the pre-formed thiochromenone, but by using appropriately substituted precursors during its synthesis.
One major synthetic route involves the condensation of a thiophenol with a β-ketoester, such as ethyl benzoylacetate. mdpi.comacs.org By using a substituted ethyl benzoylacetate, various functional groups can be incorporated into the 2-phenyl ring. Another powerful method is the nickel-catalyzed carbonylative synthesis from 2-bromobenzenesulfonyl chlorides and substituted alkynes. acs.org Using a substituted phenylacetylene (B144264) allows for the direct installation of a functionalized 2-phenyl group. acs.org
Derivatives with fluoro, methoxy (B1213986), trifluoromethyl, and tert-butyl groups on the phenyl ring have been synthesized and studied. mdpi.comrsc.orgnih.gov For example, 2-(4-fluorophenyl)thiochroman-4-one and 2-(4-methoxyphenyl)thiochroman-4-one have been prepared via the conjugate addition of the corresponding Grignard reagents to the parent thiochromone. mdpi.com
Modifications to the benzo-fused ring are generally accomplished by starting the synthesis with a substituted thiophenol. The condensation of various substituted thiophenols with ethyl benzoylacetate in polyphosphoric acid (PPA) is a direct method to produce 5,6,7,8-substituted-2-phenylthiochromen-4-ones. acs.orgnih.gov
This approach has been used to synthesize derivatives with methoxy and chloro substituents on the benzo-fused ring. acs.org For instance, condensation using 3-methoxythiophenol can lead to a mixture of the 7-methoxy and 5-methoxy isomers. acs.org Subsequent reactions, such as demethylation of methoxy groups using boron tribromide, can yield hydroxylated derivatives, which can be further functionalized, for example, by acetylation. acs.org
The carbonyl group and the adjacent C2-C3 double bond are hubs for chemical transformations. The reduction of the C-4 carbonyl group is a key reaction. Aldehydes and ketones are commonly reduced to primary and secondary alcohols, respectively, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgsavemyexams.com The reduction of the C4-carbonyl in the thiochromenone core would yield a secondary alcohol, 2-phenyl-2,3-dihydro-4H-thiochromen-4-ol.
Further transformation can occur at the adjacent C-3 position. For example, 2-phenyl-4H-thiochromen-4-one can be effectively iodinated at the 3-position. acs.org This halogenated intermediate serves as a valuable building block for further diversification through transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. acs.org
Functionalization of the Benzo-fused Ring
Ring-Opening and Rearrangement Reactions
The robust heterocyclic core of this compound, also known as thioflavone, can undergo specific ring-opening and rearrangement reactions under certain conditions. These transformations typically involve the reaction of the C4-carbonyl group and subsequent cleavage or reorganization of the thiopyran ring, leading to the formation of new heterocyclic systems. Key examples include reactions with binucleophilic reagents like hydroxylamine (B1172632) and hydrazine (B178648), which result in larger, seven-membered rings.
One of the notable rearrangement reactions involves the formation of 1,5-benzothiazepine (B1259763) derivatives. The reaction of this compound with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) does not simply yield the expected oxime but proceeds through a ring-enlargement to form 2-phenyl-2,3-dihydro- Current time information in Bangalore, IN.dntb.gov.uabenzothiazepin-4(5H)-one. This transformation occurs via an initial nucleophilic attack of hydroxylamine on the C2-C3 double bond, followed by the opening of the thiopyran ring and subsequent recyclization.
Similarly, the reaction with hydrazine hydrate (B1144303) leads to a corresponding ring expansion. When this compound is treated with hydrazine hydrate in refluxing ethanol, it yields 2-phenyl-2,3-dihydro-1H- Current time information in Bangalore, IN.dntb.gov.uabenzodiazepin-4(5H)-thione. This reaction highlights the susceptibility of the thioflavone nucleus to undergo ring transformation when subjected to potent dinucleophiles.
Another significant transformation is the Beckmann rearrangement of the corresponding oxime. The oxime of this compound can be synthesized by its reaction with hydroxylamine. doubtnut.combyjus.com When this oxime is treated with an acid catalyst, such as polyphosphoric acid (PPA) or via reagents like tosyl chloride, it is expected to undergo a Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.comnumberanalytics.comorganic-chemistry.orgbyjus.com This process involves the migration of the C3 carbon to the nitrogen atom, which, after hydrolysis of the intermediate, results in the formation of a seven-membered lactam, specifically a 2-phenyl-1,6-benzothiazocin-5-one derivative. This rearrangement provides a synthetic route to expand the six-membered thiopyran ring into a seven-membered thiazepine ring, a scaffold of interest in medicinal chemistry.
The table below summarizes these key ring-opening and rearrangement reactions.
Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic Studies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights (beyond basic identification)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delving into the conformational dynamics and mechanistic pathways involving 2-phenylthiochromen-4-one, moving beyond simple structural confirmation. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal in determining the three-dimensional structure of molecules by providing information on the spatial proximity of nuclei. numberanalytics.comlibretexts.org For instance, in related heterocyclic systems, NOESY experiments have been used to establish the orientation of substituents. ipb.pt In the context of this compound, NOESY can elucidate the preferred conformation of the phenyl ring relative to the thiochromenone core by identifying through-space interactions between specific protons.
The dynamic nature of molecules like this compound in solution means they often exist as a mixture of rapidly equilibrating conformers, leading to an averaged NMR spectrum. torvergata.it Dynamic NMR studies, involving variable temperature experiments, can "freeze" these conformations, allowing for the characterization of individual conformers and the determination of the energetic barriers between them. researchgate.net For complex spectra where signal overlap is an issue, two-dimensional techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to map out the spin-spin coupling networks within the molecule, helping to assign proton resonances unequivocally. ipb.ptox.ac.uk Furthermore, advanced methods like HSQC-NOESY can resolve NOE correlations that might be obscured by large diagonal peaks in a standard NOESY spectrum, offering clearer insight into internuclear distances. jeol.com
For mechanistic studies, NMR can track the progress of reactions involving this compound. By monitoring the disappearance of reactant signals and the appearance of product signals over time, kinetic information can be derived. Furthermore, the detection and characterization of transient intermediates can provide direct evidence for a proposed reaction mechanism. Techniques like polarization transfer (e.g., INEPT) can enhance the signals of less sensitive nuclei, such as ¹³C, which is crucial for tracking changes in the carbon skeleton during a reaction. youtube.com
Table 1: Advanced NMR Techniques for In-depth Analysis
| Technique | Application for this compound | Insights Gained |
|---|---|---|
| NOESY/ROESY | Determination of through-space proton-proton proximities. | Elucidation of the preferred 3D conformation, such as the orientation of the C2-phenyl group relative to the thiochromenone ring system. libretexts.orguba.arresearchgate.net |
| Dynamic NMR (DNMR) | Study of spectral changes with temperature variation. | Identification of different conformers present at equilibrium and calculation of the energy barriers for their interconversion. researchgate.net |
| COSY/TOCSY | Mapping of proton-proton scalar coupling networks. | Unambiguous assignment of proton signals, especially in the aromatic regions where overlap can occur. ipb.ptox.ac.uk |
| HSQC/HMBC | Correlation of proton signals with directly bonded (HSQC) or long-range coupled (HMBC) carbons. | Confirmation of the carbon framework and assignment of quaternary carbons. HMBC can help verify the connectivity between the phenyl and thiochromenone moieties. ipb.pt |
| HSQC-NOESY | Combines the principles of HSQC and NOESY to resolve overlapping signals. | Provides clearer NOE correlations, particularly when signals are close to the diagonal in a standard NOESY spectrum. jeol.com |
High-Resolution Mass Spectrometry for Reaction Mechanism Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the reaction mechanisms involving this compound by providing precise mass measurements of reactants, intermediates, and products. mdpi.com This accuracy allows for the determination of elemental compositions, which is crucial for identifying unknown species formed during a reaction. nih.gov
When studying reaction pathways, such as the synthesis or transformation of this compound, ESI-MS (Electrospray Ionization Mass Spectrometry) can be used to monitor the reaction mixture in real-time. nih.gov This technique is particularly effective for detecting charged intermediates, which are common in many catalytic cycles. nih.gov By analyzing the mass spectra at different time points, a kinetic profile of the reaction can be constructed, and transient species can be identified, offering direct evidence for proposed mechanistic steps.
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of selected ions. nih.gov The fragmentation pattern of a parent ion, such as the molecular ion of this compound or a reaction intermediate, can reveal its structural components. ugto.mx For example, the loss of specific neutral fragments can indicate the presence of certain functional groups or structural motifs. In a study of related compounds, the loss of H₂O was observed, supporting a sequential reaction mechanism. core.ac.uk The fragmentation pathways of ions derived from this compound can help to distinguish between isomers and to understand the stability of different parts of the molecule. This detailed structural analysis of intermediates and products is vital for confirming or refuting proposed reaction mechanisms. nih.gov
Table 2: Application of HRMS in Mechanistic Studies
| HRMS Technique | Application for this compound | Mechanistic Insights |
|---|---|---|
| ESI-MS Reaction Monitoring | Real-time analysis of reaction mixtures. | Identification of reaction intermediates and byproducts, allowing for the step-by-step mapping of the reaction pathway. nih.gov |
| Accurate Mass Measurement | Determination of the elemental composition of ions. | Unambiguous identification of products and transient species, distinguishing them from other potential compounds with the same nominal mass. |
| Tandem MS (MS/MS) | Fragmentation of selected ions to study their structure. | Elucidation of the structure of reaction intermediates and confirmation of the connectivity of atoms within the molecule. ugto.mx |
| Isotope Labeling Studies | Use of isotopically labeled reactants (e.g., ¹⁸O, ¹³C, ²H). | Tracing the path of specific atoms through the reaction mechanism to verify bond-forming and bond-breaking steps. |
X-ray Crystallography for Detailed Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive, high-resolution three-dimensional structural information for this compound in the solid state. mdpi.com By diffracting X-rays through a single crystal of the compound, the precise positions of individual atoms can be determined, yielding accurate bond lengths, bond angles, and torsion angles. nih.gov This technique is the gold standard for confirming the molecular structure, including the planarity of the chromenone ring and the orientation of the phenyl substituent.
Beyond the intramolecular details, X-ray crystallography is uniquely powerful in revealing the nature of intermolecular interactions within the crystal lattice. libretexts.orgmpg.de These interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, govern the crystal packing and can influence the physical properties of the solid. For chromone (B188151) derivatives, intermolecular interactions like C-H···O and C-H···X (where X is a halogen) have been shown to be important in stabilizing the crystal lattice. mdpi.com In the case of this compound, analysis of the crystal structure would likely reveal π-π stacking interactions between the aromatic rings of adjacent molecules and potentially weak C-H···O hydrogen bonds involving the carbonyl group.
Understanding the solid-state packing is crucial as it can differ significantly from the molecule's conformation in solution. mdpi.com The intermolecular forces present in the crystal can lock the molecule into a specific conformation that may not be the most stable in a different environment. Detailed crystallographic analysis can therefore provide a static, atomic-level snapshot that complements the dynamic picture obtained from solution-phase studies like NMR.
Table 3: Structural Insights from X-ray Crystallography
| Structural Parameter | Information Obtained for this compound | Significance |
|---|---|---|
| Bond Lengths and Angles | Precise measurement of all intramolecular distances and angles. | Confirms the covalent structure and can indicate electronic effects, such as conjugation within the thiochromenone system. |
| Torsion Angles | Defines the conformation of the molecule in the solid state. | Determines the dihedral angle between the phenyl ring and the thiochromenone core, providing a static view of its 3D shape. |
| Crystal Packing | Arrangement of molecules within the unit cell. | Reveals how molecules are organized in the solid state. |
| Intermolecular Interactions | Identification and characterization of non-covalent forces between molecules (e.g., π-π stacking, C-H···O bonds). | Explains the stability of the crystal lattice and can influence solid-state reactivity and physical properties. mdpi.comchemrxiv.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for analyzing the functional groups of this compound and for monitoring the progress of its chemical reactions. spectroscopyonline.com These complementary methods probe the vibrational modes of a molecule, providing a characteristic "fingerprint" spectrum. mt.com
For this compound, IR spectroscopy is particularly sensitive to polar functional groups. The most prominent feature in its IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the thiochromenone ring, typically found in the region of 1600-1650 cm⁻¹. Other characteristic bands would include C=C stretching vibrations from the aromatic rings and C-S stretching vibrations. mdpi.com
Raman spectroscopy, on the other hand, is highly sensitive to non-polar bonds and symmetric vibrations. edinst.com It would be particularly useful for observing the vibrations of the phenyl rings and the C-S bond. Because the selection rules for IR and Raman are different (requiring a change in dipole moment for IR activity and a change in polarizability for Raman activity), they provide complementary information. edinst.comresearchgate.net
Both techniques are powerful for real-time reaction monitoring. rsc.orgjascoinc.com By using a fiber optic probe, the vibrational spectrum of a reaction mixture can be recorded continuously. uib.no For example, in a reaction where this compound is a reactant, the decrease in the intensity of its characteristic carbonyl peak can be tracked over time. Conversely, if it is a product, the growth of this peak would be monitored. This allows for the determination of reaction kinetics and can help in identifying the presence of reaction intermediates that have their own unique vibrational signatures. cam.ac.uk
Table 4: Vibrational Frequencies and Their Assignments for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method | Significance |
|---|---|---|---|
| C=O Stretch | 1600 - 1650 | IR (strong), Raman (weak) | Characteristic peak for the ketone functional group in the thiochromenone ring. Its exact position can be sensitive to substituents and conjugation. |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Multiple bands corresponding to the vibrations of the benzene (B151609) and thiochromenone aromatic rings. |
| C-H Aromatic Stretch | 3000 - 3100 | IR, Raman | Vibrations of the hydrogen atoms attached to the aromatic rings. |
| C-S Stretch | 600 - 800 | Raman (often stronger than IR) | Characteristic of the thioether linkage within the thiochromenone ring. |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and photophysical properties of this compound. These techniques involve the transition of electrons between different energy levels upon absorption or emission of light. libretexts.org
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edusci-hub.se The absorption spectrum of this compound is expected to show distinct bands corresponding to π → π* and n → π* electronic transitions within its conjugated system. bioglobax.com The extended π-system, which includes the phenyl ring and the thiochromenone core, gives rise to strong π → π* transitions at shorter wavelengths (higher energy). A weaker, longer-wavelength absorption band corresponding to the n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, is also expected. msu.edu The position and intensity of these absorption bands are sensitive to the solvent polarity and substitution on the aromatic rings.
Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. thermofisher.com Many aromatic and heterocyclic compounds are fluorescent. If this compound is fluorescent, its emission spectrum will be red-shifted (at a longer wavelength) compared to its absorption spectrum, a phenomenon known as the Stokes shift. thermofisher.com The fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime (the average time the molecule spends in the excited state) are key photophysical parameters that can be determined. researchgate.net The fluorescence properties of molecules like this compound can be highly sensitive to their environment, such as solvent polarity and viscosity, making them potential environmental probes. nih.govescholarship.org In some cases, fluorescence is sensitive to membrane lipid order, a property that has been exploited for certain fluorescent dyes. nih.gov
Table 5: Electronic Spectroscopy Data for this compound
| Spectroscopic Property | Description | Information Gained |
|---|---|---|
| UV-Vis Absorption Maxima (λ_max) | Wavelengths at which the molecule shows maximum light absorption. | Identifies the electronic transitions (π → π, n → π) within the conjugated system. The position and molar absorptivity (ε) provide insight into the extent of conjugation. msu.edu |
| Fluorescence Emission Maximum | Wavelength of maximum intensity in the fluorescence spectrum. | Characterizes the energy of the emitted light after excitation. The difference between absorption and emission maxima is the Stokes shift. thermofisher.com |
| Fluorescence Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. A low quantum yield may indicate that other de-excitation pathways (e.g., internal conversion, intersystem crossing) are competing with fluorescence. researchgate.net |
| Fluorescence Lifetime (τ_F) | The average time a molecule remains in the excited state before returning to the ground state. | Provides information about the kinetics of the excited state and its interactions with the environment. |
Computational and Theoretical Investigations of 2 Phenylthiochromen 4 One
Quantum Mechanical Studies on Electronic Structure and Reactivity
Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of molecules. usp.braps.orgsydney.edu.auwikipedia.org These methods solve the Schrödinger equation, providing a detailed picture of electron distribution and energy levels. libretexts.org
Energy Profiles of Reactions and Transition States
DFT calculations are instrumental in mapping the energy landscapes of chemical reactions involving 2-phenylthiochromen-4-one. By calculating the energies of reactants, products, and transition states, researchers can determine reaction pathways and activation energies. This information is crucial for understanding the synthesis of these compounds and their reactivity in various chemical environments. For instance, theoretical studies can elucidate the mechanisms of reactions such as oxidation, reduction, or nucleophilic attack at the carbonyl group or other reactive sites on the thiochromenone core.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comlibretexts.orgwikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons.
In the context of this compound, the HOMO is typically located on the electron-rich phenylthio group and parts of the chromenone ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient carbonyl group and the adjacent double bond, making this region susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net DFT calculations provide precise values for these orbital energies and their distributions. researchgate.netnih.gov
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted this compound Derivative (Calculated using DFT)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 3.7 |
Note: These are example values and can vary depending on the specific substituents on the this compound scaffold and the level of theory used for the calculation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. uiuc.edunih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. livecomsjournal.orgfrontiersin.org
For this compound, MD simulations can reveal how the phenyl ring rotates relative to the thiochromenone core, which can be crucial for its interaction with biological targets. These simulations also provide insights into how water or other solvent molecules arrange themselves around the compound, affecting its solubility and the accessibility of its reactive sites. This information is vital for understanding its behavior in biological systems or in solution-phase reactions. plos.org
In Silico Modeling for Ligand-Target Interactions (e.g., Molecular Docking with in vitro protein models)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rasayanjournal.co.inresearchgate.netbhu.ac.in In the context of drug discovery, this involves docking a ligand, such as a this compound derivative, into the binding site of a protein target. frontiersin.orgmdpi.com
These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. mdpi.com The results are often expressed as a docking score, which estimates the binding affinity. rsc.org For this compound derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes, such as kinases or proteases, which are often implicated in diseases like cancer. nih.gov The insights gained from docking can guide the design of new derivatives with improved potency and selectivity. rasayanjournal.co.in
QSAR (Quantitative Structure-Activity Relationship) Studies for Predicting in vitro Biological Activities or Materials Properties
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. nih.govspu.edu.syresearchgate.net
For this compound derivatives, QSAR models can be developed to predict their activity as, for example, anticancer agents. nih.gov This involves calculating a set of molecular descriptors for each compound in a series with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed activity. biolscigroup.us A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test experimentally. nih.govnih.gov
Table 2: Common Descriptors Used in QSAR Models for Biologically Active Compounds
| Descriptor Type | Examples |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges |
| Steric | Molecular weight, Molar refractivity, Surface area, Volume |
| Hydrophobic | LogP, Polar surface area (PSA) |
| Topological | Connectivity indices, Wiener index |
Spectroscopic Property Predictions and Validation
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering a way to complement and interpret experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding its electronic and structural features, which in turn govern its spectroscopic behavior. This section explores the theoretical prediction of its key spectra—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—and discusses the validation of these predictions against experimental findings where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon skeleton and the chemical environment of protons in a molecule. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov These calculations can predict the ¹H and ¹³C NMR spectra, which can then be compared with experimental data to confirm the molecular structure.
Table 1: Experimental ¹H NMR Data for 2-phenylthiochroman-4-one (B11944599) nih.govresearchgate.net
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-8 | 8.20 | dd | 7.9, 1.2 |
| Aromatic H | 7.52–7.36 | m | |
| Aromatic H | 7.35–7.30 | m | |
| Aromatic H | 7.30–7.21 | m | |
| H-2 | 4.77 | dd | 12.7, 3.3 |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: Experimental ¹³C NMR Data for a Substituted 2-phenylthiochroman-4-one Derivative (6-chloro-2-phenylthiochroman-4-one) clockss.org
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 193.21 |
| Aromatic C | 140.37, 137.97, 133.59, 131.44, 131.41, 129.04, 128.80, 128.62, 127.37 (2C) |
| C-2 | 46.25 |
Solvent: CDCl₃
A comparative computational study between this compound and 2-phenylthiochroman-4-one would be invaluable. Such a study would likely employ DFT functionals like B3LYP or PBE0 with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the geometries and then use the GIAO method to calculate the NMR shielding tensors. researchgate.netfaccts.de The accuracy of these theoretical predictions is often enhanced by considering solvent effects, for example, through the Polarizable Continuum Model (PCM). nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com For this compound, the most prominent peaks are expected to be the C=O stretching vibration of the ketone group and the C=C stretching vibrations of the aromatic rings and the chromenone core.
Theoretical IR spectra can be simulated through frequency calculations using DFT. faccts.de These calculations provide the vibrational frequencies and their corresponding intensities. Often, the calculated frequencies are systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. faccts.de Therefore, the computed frequencies are often scaled by an empirical factor to improve agreement with experimental data. faccts.de
Experimental IR data for 2-phenylthiochroman-4-one shows a strong absorption band for the carbonyl (C=O) group. nih.govresearchgate.net
Table 3: Experimental IR Data for 2-phenylthiochroman-4-one nih.govresearchgate.net
| Functional Group | Wavenumber (ν, cm⁻¹) |
|---|---|
| C=O (Ketone) | 1665 |
| Aromatic C=C | 1586, 1556 |
For this compound, the C=O stretching frequency is expected to be at a slightly lower wavenumber compared to its saturated analog due to the extended conjugation with the C2=C3 double bond. A computational study would be able to precisely predict this shift. The simulation would involve geometry optimization followed by a frequency calculation at the same level of theory, for instance, using the B3LYP functional. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's chromophores. libretexts.org
The prediction of UV-Vis spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govfaccts.de This method calculates the excitation energies and oscillator strengths for the electronic transitions. gaussian.com The calculated excitation energies correspond to the absorption wavelengths, and the oscillator strengths relate to the intensity of the absorption bands.
For this compound, the extended π-system, which includes the phenyl ring, the thiochromenone core, and the carbonyl group, is expected to result in significant absorption in the UV region. A TD-DFT calculation, for example at the CAM-B3LYP/Def2-SVP level with a solvent model, could provide a theoretical absorption spectrum. nih.gov Comparing the predicted λ_max values with an experimental spectrum would validate the computational approach and aid in the assignment of the observed electronic transitions (e.g., π → π* or n → π* transitions). libretexts.org While no specific experimental UV-Vis data for this compound was found in the surveyed literature, computational studies on similar conjugated systems have shown good agreement between theoretical and experimental spectra. nih.gov
Biological Activity and Mechanistic Insights in Vitro and Biochemical Focus
Enzyme Inhibition Studies (in vitro, e.g., DNA topoisomerases)
Derivatives of 2-phenylthiochromen-4-one have been identified as inhibitors of DNA topoisomerases, crucial nuclear enzymes involved in DNA replication and transcription. nih.govnih.govebi.ac.uk In vitro studies have shown that specific substituted 2-phenylthiochromen-4-ones can inhibit both type I and type II topoisomerases. nih.gov For instance, certain 5,6,7,8-substituted derivatives demonstrated inhibitory activity against DNA topoisomerase I, while another derivative was found to be an in vitro inhibitor of DNA topoisomerase II. nih.govnih.gov
DNA topoisomerase I relaxes supercoiled DNA by creating single-stranded breaks, a process that can be observed through the altered electrophoretic mobility of plasmid DNA. nih.govneb.com In contrast, DNA topoisomerase II, which is an ATP-dependent enzyme, creates transient double-stranded breaks to decatenate interlocked DNA circles. nih.govnih.gov The ability of this compound derivatives to interfere with these fundamental processes highlights their potential as anticancer agents.
Receptor Binding Assays and Ligand Efficacy Studies (with purified proteins/receptors)
Receptor binding assays are fundamental in drug discovery for identifying compounds that interact with specific cellular receptors to either block (antagonize) or mimic (agonize) the action of endogenous ligands. creative-bioarray.comrevvity.com These assays are crucial for understanding the mechanism of action and for screening potential therapeutic agents. creative-bioarray.comraybiotech.com Techniques such as those utilizing fluorescence or bioluminescence resonance energy transfer (BRET) allow for the high-throughput screening of compounds against various receptors, including the large family of G-protein coupled receptors (GPCRs). revvity.combmglabtech.com
While specific receptor binding data for the parent compound this compound is not extensively detailed in the provided context, the general applicability of these assays is critical for evaluating its derivatives. For example, such assays could elucidate whether the observed biological effects are mediated through specific receptor interactions, a key step in drug development. raybiotech.com
Anticellular Proliferation Activities in in vitro Cell Line Models (e.g., tumor cell lines)
A significant body of research has focused on the antiproliferative effects of this compound derivatives against various cancer cell lines. In vitro studies have demonstrated that certain substituted analogs exhibit significant growth inhibitory action. nih.gov For example, compounds with substitutions at the 5, 6, 7, and 8 positions have shown notable activity against a panel of human tumor cell lines, including ileocecal carcinoma (HCT-8), murine leukemia (P-388), melanoma (RPMI), and central nervous system tumors (TE671). nih.gov
The cytotoxic effect of these compounds is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govsioc-journal.cn The potency of these compounds is typically expressed as the IC50 value, which is the concentration required to inhibit cell proliferation by 50%. frontiersin.orgmdpi.com Some thiochroman-4-one (B147511) derivatives have been reported to have cytotoxic effects on tumor cells in vitro. mdpi.com
| Compound Derivative | Cell Line | Activity | Reference |
| 5,6,7,8-substituted-2-phenylthiochromen-4-ones | HCT-8 (Human ileocecal carcinoma) | Significant growth inhibition | nih.gov |
| P-388 (Murine leukemia) | Significant growth inhibition | nih.gov | |
| RPMI (Human melanoma) | Significant growth inhibition | nih.gov | |
| TE671 (Human CNS tumor) | Significant growth inhibition | nih.gov |
Antimicrobial and Antifungal Activity in in vitro Assays
The this compound scaffold and its derivatives have also been investigated for their antimicrobial and antifungal properties. Thioflavonoids, the class of compounds to which this compound belongs, have demonstrated a range of biological activities including antimicrobial and antifungal effects. mdpi.com Thiochroman-4-ones, a related structure, have also been reported to possess antifungal activities. mdpi.com
Antimalarial and Anti-HIV Activity in in vitro Assays
Research has extended to the evaluation of 2-phenylthiochromen-4-ones for their potential against infectious diseases like malaria and HIV. Hydrazone derivatives of thiochroman-4-ones have shown promise as antileishmanial agents, a related parasitic disease. mdpi.com
In the context of antiviral research, a series of 5,6,7,8-substituted-2-phenylthiochromen-4-ones were synthesized and evaluated for their biological activity. nih.gov One particular derivative demonstrated the most potent anti-HIV activity in acutely infected H9 lymphocytes, with an ED50 value of 0.65 microM and a therapeutic index of approximately 5. nih.gov The anti-HIV activity of new compounds is often assessed by their ability to inhibit viral replication in cell culture models, such as measuring the reduction of viral-induced cytopathic effects or quantifying viral proteins like p24. scielo.org.codovepress.com
Antioxidant and Radical Scavenging Properties (in biochemical assays)
The antioxidant potential of this compound and its analogs has been explored through various biochemical assays. Thioflavonoids are known to possess antioxidant properties. mdpi.com These properties are often assessed using in vitro methods that measure the compound's ability to scavenge free radicals.
Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the Trolox equivalent antioxidant capacity (ABTS) assay. mdpi.comnih.gov The DPPH assay, for instance, is a rapid and sensitive method where the scavenging of the stable DPPH radical by an antioxidant leads to a decrease in absorbance, which can be measured spectrophotometrically. academicjournals.orgresearchgate.net The results are often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals. nih.gov
Mechanistic Elucidation of Observed Biological Effects at the Molecular Level (in vitro)
Understanding the molecular mechanisms behind the observed biological activities of this compound is crucial for its development as a therapeutic agent. For its anticancer effects, the inhibition of DNA topoisomerases is a key mechanism that has been identified. nih.gov By interfering with the function of these enzymes, the compounds can disrupt DNA replication and transcription in cancer cells, ultimately leading to cell death.
For antiproliferative activities, further mechanistic studies might involve investigating the induction of apoptosis (programmed cell death) or cell cycle arrest. sioc-journal.cnnih.gov In the case of antimicrobial and antifungal activity, the mechanism could involve the disruption of the microbial cell membrane or the inhibition of essential enzymes. semanticscholar.org For instance, the generally accepted mechanism of action for vinyl sulfones, which have shown antileishmanial activity, involves the inhibition of cysteine proteases through a nucleophilic attack. nih.gov While the precise molecular targets for all the observed activities of this compound are not fully elucidated, the existing data points towards a multi-faceted mode of action.
Structure-Activity Relationship Studies for Biological Potency (strictly in vitro)
The in vitro biological potency of the this compound scaffold is significantly influenced by the nature and position of substituents on both the thiochromenone core and the 2-phenyl ring. Structure-activity relationship (SAR) studies have been pivotal in identifying key structural features that modulate the compound's activity against various biological targets, including cancer cell lines, viruses, and parasites. These investigations, focused on biochemical and cellular assays, have provided a roadmap for the rational design of more potent and selective derivatives.
Antitumor and Anti-HIV Activity
A systematic exploration of substitutions at the 5, 6, 7, and 8 positions of the this compound ring system has revealed critical determinants for antitumor and antiviral efficacy. A study involving a series of these substituted analogs demonstrated that specific compounds exhibited significant growth-inhibitory action against a panel of human and murine tumor cell lines. nih.gov For instance, compounds 7 , 10 , 12 , and 13 were notably effective against human ileocecal carcinoma (HCT-8), murine leukemia (P-388), human melanoma (RPMI), and human central nervous system tumor (TE671) cells. nih.gov
The mechanism of this antitumor action was further investigated through biochemical assays targeting DNA topoisomerases, which are crucial enzymes in DNA replication and transcription. It was found that compounds 10 , 12 , and 19 acted as in vitro inhibitors of DNA topoisomerase I. nih.gov In contrast, compound 11 was identified as an in vitro inhibitor of DNA topoisomerase II. nih.gov This differentiation in mechanistic action highlights how subtle structural changes can alter the specific molecular target of these compounds.
Furthermore, the same series of compounds was evaluated for anti-HIV activity. Compound 11 proved to be the most active against HIV in acutely infected H9 lymphocytes, with a half-maximal effective concentration (ED50) of 0.65 µM and a therapeutic index of approximately 5. nih.gov The development of 2-phenylthiochromen-4-ones as potent antitumor agents has been noted as a significant advancement, paralleling work on flavonoid analogues like 2-phenyl-4-quinolones. researchgate.net
Antileishmanial Activity
SAR studies have also been extended to the development of this compound derivatives as antileishmanial agents. Research on a series of 35 thiochromone (B8434766) derivatives against intracellular amastigotes of Leishmania panamensis revealed that modifications at the 3-position and on the core structure were crucial for activity. nih.govresearchgate.net
A key finding was that compounds bearing a vinyl sulfone moiety displayed the highest antileishmanial activity. nih.govresearchgate.net Specifically, derivatives 4h , 4i , 4j , 4k , 4l , and 4m showed EC50 values below 10 µM. nih.gov Among these, compounds 4j and 4l were particularly noteworthy for having a selectivity index greater than 100, indicating low cytotoxicity against human monocytes (U-937 cells) relative to their potent antileishmanial effect. nih.govresearchgate.net The importance of the vinyl sulfone group was confirmed by the observation that removing either the double bond or the sulfone moiety led to a decrease in activity. nih.gov
Further derivatization of the thiochroman-4-one scaffold at the carbonyl group with acyl hydrazones, semicarbazones, and thiosemicarbazones was shown to significantly enhance antileishmanial activity. mdpi.com The thiosemicarbazone and semicarbazone derivatives of thioflavanone (19 and 20 , respectively) exhibited the most potent effects, with EC50 values of 5.1 µM and 5.4 µM. mdpi.com This enhancement in activity suggests that the hydrazone linkage may facilitate interaction with parasitic targets, such as cysteine proteases. mdpi.com
Non Biological Applications and Material Science Potential
Applications as Synthetic Intermediates in Complex Molecule Synthesis
The thioflavone core is a privileged structure used as a versatile precursor for the synthesis of more complex and functionally diverse heterocyclic compounds. mdpi.comnih.gov Its reactivity at various positions—the C-2/C-3 double bond, the carbonyl group, and the phenyl rings—allows for extensive chemical modification.
Modern synthetic methods have focused on the efficient construction of the 2-phenylthiochromen-4-one skeleton itself. A concise cross-coupling strategy has been developed to build these derivatives from 2-sulfinyl-thiochromones and various arylboronic acids. This palladium-catalyzed reaction, optimized with specific ligands like XPhos, provides a flexible route to a library of functionally substituted thioflavones in moderate to good yields. mdpi.comacs.orgfigshare.com The reaction demonstrates broad functional group tolerance, as shown in the table below. mdpi.com
| Entry | R in R-C₆H₄-B(OH)₂ | Product | Yield (%) |
| 1 | H | 2-phenyl-4H-thiochromen-4-one | 67 |
| 2 | 4-Me | 2-(p-tolyl)-4H-thiochromen-4-one | 72 |
| 3 | 4-OMe | 2-(4-methoxyphenyl)-4H-thiochromen-4-one | 75 |
| 4 | 4-F | 2-(4-fluorophenyl)-4H-thiochromen-4-one | 65 |
| 5 | 4-Cl | 2-(4-chlorophenyl)-4H-thiochromen-4-one | 61 |
| 6 | 4-CF₃ | 2-(4-(trifluoromethyl)phenyl)-4H-thiochromen-4-one | 55 |
| 7 | 3-Me | 2-(m-tolyl)-4H-thiochromen-4-one | 68 |
| 8 | 2-Me | 2-(o-tolyl)-4H-thiochromen-4-one | 52 |
Table 1: Synthesis of 2-aryl-4H-thiochromen-4-one derivatives via Pd-catalyzed cross-coupling. mdpi.com
Once formed, the this compound structure serves as an intermediate for further transformations. For example, it can be oxidized to its corresponding 1,1-dioxide, a transformation that significantly alters its electronic and photochemical properties. nih.gov Furthermore, visible-light-promoted photocatalysis enables the synthesis of complex derivatives, such as 3-perfluoroalkylated thioflavones, from methylthiolated alkynone precursors. nih.govfrontiersin.orgresearchgate.net Similarly, 2-phosphinylated thioflavones have been synthesized using the organic photoredox catalyst 4CzIPN, showcasing the utility of the thioflavone core in accessing organophosphorus compounds. thieme-connect.com The closely related 2-methyl-3-phenylthiochromen-4-one undergoes an intramolecular Friedel-Crafts reaction-oxidation cascade to form indeno[2,1-b]thiochromene-6,11-dione, demonstrating how the scaffold can be used to build fused polycyclic systems. nih.gov
Use in Material Science (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaics)
The application of this compound and its derivatives in material science is an emerging field, primarily driven by their inherent photophysical properties. The conjugated system of the thioflavone core gives rise to fluorescence, a key characteristic for optoelectronic materials. rsc.org
Recent reviews highlight that thiochromenes, the parent class of thioflavones, are distinguished scaffolds whose fluorescent properties facilitate their potential use in the development of organic light-emitting diodes (OLEDs) and laser dyes. rsc.org While specific device data for this compound are not yet widely reported, the fundamental properties of the core structure make it a promising candidate. The performance of organic electronic materials is dictated by their molecular structure, which influences properties like charge transport and emission wavelength. The ability to functionalize the thioflavone skeleton at various positions allows for the fine-tuning of these photophysical and electrochemical properties. nih.gov
The development of related sulfur-containing heterocycles supports this potential. For instance, derivatives of 2-phenylbenzothiazole, which also contain a sulfur atom and aromatic rings, are used as light-emitting elements in OLEDs. benthamdirect.com Moreover, compounds derived from the oxidation or rearrangement of thioflavones, such as thioaurones, have been noted for their relevance to OLED and photovoltaic materials. dntb.gov.uamdpi.com This suggests that the this compound framework is a viable and interesting platform for designing new materials for organic electronics.
Chemo-sensors and Bio-sensors Development
The development of fluorescent chemosensors relies on molecules that can signal the presence of a specific analyte through a change in their fluorescence emission. mdpi.com An effective sensor typically consists of a fluorophore (the light-emitting part) and a receptor (the analyte-binding part). The this compound scaffold, being inherently fluorescent, is a suitable candidate for the fluorophore component in such sensory systems. rsc.org
Although specific chemosensors based on this compound are not extensively documented, the principles of sensor design indicate its potential. By chemically modifying the thioflavone core to include specific binding sites—such as crown ethers for cations or hydrogen-bonding groups for anions—it is theoretically possible to create selective sensors. Upon binding of the target analyte to the receptor site, the electronic structure of the entire molecule would be perturbed, leading to a measurable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). mdpi.com
The feasibility of this approach is supported by research on other heterocyclic systems. For example, quinoline (B57606) derivatives are widely used to create fluorescent sensors for detecting metal ions due to their ability to form complexes and alter their fluorescence properties. catalysis.blog Given the structural and photophysical similarities, the thioflavone framework represents a promising platform for the rational design of new optical sensors for environmental and biological monitoring.
Catalytic Applications and Ligand Design in Organometallic Chemistry
In organometallic chemistry, ligands play a crucial role in dictating the stability, reactivity, and catalytic activity of metal complexes. nih.gov The this compound (thioflavone) structure contains multiple potential coordination sites—the sulfur atom and the carbonyl oxygen—making it a candidate for use as a ligand in designing new metal complexes.
Research has demonstrated that thioflavone derivatives can indeed act as ligands for transition metals. A novel organometallic ruthenium(II) complex featuring a 4-thioflavone derivative has been synthesized and characterized. reading.ac.ukorientjchem.org In this complex, the thioflavone coordinates with the ruthenium center, demonstrating its capacity to be incorporated into complex organometallic architectures. The resulting Ru-thioflavone complex was characterized using various spectroscopic methods. reading.ac.uk
| Spectroscopic Data | Ruthenium-Thioflavone Complex (2Ru) |
| ¹H NMR (ppm) | Appearance of p-cymene (B1678584) peaks (δ 1.29, 1.30, 2.17) and aromatic protons (δ 5.37, 5.66). |
| ¹³C NMR (ppm) | Signals corresponding to both the thioflavone ligand and the Ru(II)-p-cymene moiety. |
| Mass Spec (m/z) | Confirmed molecular weight of the complex. |
Table 2: Characterization data for a Ruthenium(II)-thioflavone complex. reading.ac.uk
While the primary focus of this study was the biological evaluation of the complex, it provides clear evidence for the role of thioflavone in ligand design. reading.ac.ukorientjchem.org The ability of the thioflavone scaffold to coordinate with metal ions like ruthenium opens up possibilities for developing new homogeneous catalysts. The electronic properties of the thioflavone ligand can be tuned by adding substituents, which in turn could modulate the catalytic activity of the metal center for various chemical transformations. figshare.com
Photochemical Applications (e.g., Photo-initiators, Photochromism)
The interaction of this compound derivatives with light is one of their most studied non-biological properties. The conjugated π-system of the thiochromone (B8434766) core allows it to absorb UV and visible light, leading to distinct photochemical reactions that can be harnessed for specific applications.
A significant application is in the development of photolabile protecting groups (PPGs), also known as "caging" groups. These are moieties that can be attached to a substrate (like an alcohol or amine), rendering it inactive. Upon irradiation with light, the PPG is cleaved, releasing the active substrate on demand. Thiochromone S,S-dioxides, synthesized from thioflavones, have been developed as new PPGs that can release alcohols, amines, or carboxylic acids with high quantum efficiency under neutral conditions upon UV exposure. acs.orgugr.es A key feature of this system is that the photoreactivity can be switched by the oxidation state of the sulfur atom.
A detailed mechanistic study on a (4-oxo-3-phenyl-4H-thiochromen-2-yl) derivative revealed that the unoxidized sulfide (B99878) (TC) and the oxidized sulfone (TS-PPG) follow different photochemical pathways.
Thiochromone (TC): In both acetonitrile (B52724) and protic solvents, it undergoes intersystem crossing to form a triplet state with π–π* character.
Thiochromone S,S-dioxide (TS-PPG): In acetonitrile, it forms an n–π* triplet state, which then undergoes a Paternò–Büchi reaction. In protic solvents, an alternative pathway involving C–O bond heterolysis from the singlet excited state also occurs.
This controlled photoreactivity is valuable for applications requiring precise spatial and temporal control over the release of chemical species. Furthermore, the photoproducts generated after uncaging are often highly fluorescent, allowing the release event to be monitored. acs.orgugr.es
The thiochromone framework has also been used to generate photochromic compounds, which are molecules that can reversibly switch between two forms with different absorption spectra (and thus different colors) upon irradiation. rsc.org For example, 3-formylthiochromone has been used as a precursor to synthesize photochromic spiropyrans. figshare.com This demonstrates the potential of the thioflavone scaffold in the development of molecular switches and optical memory systems.
Future Directions and Emerging Research Avenues for 2 Phenylthiochromen 4 One
Development of Novel and Efficient Synthetic Methodologies
While classical methods for synthesizing thiochromenones exist, such as the condensation of thiophenols with β-keto esters or the cyclization of 2-substituted β-vinyl-aromatic ketones, the future lies in developing more efficient, versatile, and atom-economical strategies. nih.gov The limitations of current methods in creating large, diverse libraries of thioflavone derivatives for pharmaceutical research drive the need for innovation. nih.gov
Recent advancements have already pointed toward promising new directions:
Cross-Coupling Reactions: A significant development is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a concise and efficient strategy utilizes a palladium(II) catalyst with an XPhos ligand to couple 2-sulfinyl-thiochromones with various arylboronic acids. nih.gov This methodology offers a flexible route to a wide range of functionally substituted thioflavones. nih.gov
Carbonylative Synthesis: Nickel-catalyzed one-pot carbonylative reactions are emerging as a powerful tool. One such method constructs 2-mono- and 2,3-disubstituted thiochromenones from readily available 2-bromobenzenesulfonyl chlorides and alkynes. acs.orgresearchgate.net
Multicomponent Reactions: To address the challenges of balancing reactivity and selectivity in complex syntheses, innovative approaches like using a reagent capsule in a palladium-catalyzed carbonylative four-component reaction have been developed. researchgate.net This technique prevents catalyst poisoning and minimizes side reactions, offering a straightforward path to valuable thiochromenone derivatives. researchgate.net
Conjugate Addition: Copper-catalyzed conjugate addition of Grignard reagents or lithium dialkylcuprates to the parent thiochromone (B8434766) ring provides a unified and efficient approach to synthesizing 2-substituted thiochroman-4-ones, which are direct precursors to 2-phenylthiochromen-4-one via dehydrogenation. mdpi.comresearchgate.netmdpi.com
A summary of representative modern synthetic strategies is presented below.
| Method | Starting Materials | Catalyst/Reagents | Key Advantage |
| Cross-Coupling | 2-Sulfinyl-thiochromones, Arylboronic acids | Pd(OAc)₂, XPhos, Zn(OTf)₂ | High flexibility and functional group tolerance. nih.gov |
| Carbonylative Synthesis | 2-Bromobenzenesulfonyl chlorides, Alkynes | Nickel catalyst, Mo(CO)₆ | One-pot efficiency from simple precursors. acs.org |
| Four-Component Carbonylative Reaction | Various (utilizing a reagent capsule) | Palladium catalyst | Overcomes challenges of multicomponent reactions. researchgate.net |
| Conjugate Addition | Thiochromones, Grignard reagents | Copper salts (e.g., CuCN·2LiCl) | Unified approach for both alkyl and aryl substitutions. mdpi.com |
Exploration of Undiscovered Reactivity Patterns
Beyond synthesis, a significant research avenue is the exploration of the untapped reactivity of the this compound core. The molecule possesses multiple reactive sites—the C3 position, the C2-C3 double bond, the carbonyl group, the sulfur atom, and the aromatic rings—that can be targeted for functionalization.
Future research will likely investigate:
Reactions at the C3 Position: This position is ripe for introducing a variety of substituents. For example, treatment of 2-aryl substituted thiochroman-4-ones with N-chlorosuccinimide can lead to 3-chloro-thiochromone derivatives, demonstrating the potential for halogenation and subsequent nucleophilic substitution reactions. mdpi.com
Carbonyl Group Chemistry: The carbonyl at the C4 position can be transformed to explore new chemical space. A notable example is its reaction with 4-hydroxycoumarin (B602359) to form 3-(2-phenyl-4H-thiochromen-4-ylidene)-3H-chromene-2,4-diones, demonstrating its ability to participate in condensation reactions to create extended conjugated systems. researchgate.net
Sulfur Atom Oxidation: The sulfur heteroatom can be oxidized to the corresponding sulfoxide (B87167) or sulfone. Oxidation of the related 2-n-butylthiochroman-4-one to its sulfone has been achieved using m-chloroperbenzoic acid (m-CPBA), indicating that similar transformations are feasible for this compound to modulate its electronic and biological properties. mdpi.com
Radical Chemistry: The involvement of the trisulfide radical anion (S₃•⁻) in the synthesis of thiochromenones from bromochalcones suggests that the scaffold may participate in or be synthesized via novel radical pathways, an area that remains largely unexplored. researchgate.net
Advanced Computational Approaches for Predictive Modeling
Computational modeling is transitioning from a specialized tool to an essential component of chemical research. service.gov.uk For this compound, advanced computational approaches offer a way to accelerate discovery and deepen understanding without costly and time-consuming trial-and-error experiments. service.gov.ukresearchgate.net
Key applications include:
Rationalizing Reaction Mechanisms and Stereochemistry: Density Functional Theory (DFT) has been successfully used to rationalize the stereochemical outcomes of reactions involving the thiochroman-4-one (B147511) scaffold. mdpi.com Such methods can predict transition state energies and reaction pathways for new transformations of this compound.
Predicting Physicochemical and Biological Properties: Mechanistic computational models can simulate interactions between a molecule and its biological targets, helping to discriminate between effective and ineffective drug candidates and identify new therapeutic targets. nih.gov For this compound, computational tools can be used to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as has been done for related heterocyclic systems. mdpi.com
Structure-Activity Relationship (SAR) Studies: By calculating molecular properties like HOMO-LUMO energy gaps and molecular electrostatic potentials (MEP), computational models can help establish robust SARs for various biological activities, guiding the design of more potent and selective analogues. mdpi.com
Integration into Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry, which focuses on chemistry "beyond the molecule," utilizes non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to construct large, ordered, and functional assemblies from molecular building blocks. Nanotechnology similarly employs a "bottom-up" approach to build functional devices from molecular components. ic.ac.uk The rigid, planar, and aromatic structure of this compound makes it an excellent candidate for use as a tecton (building block) in these fields. icn2.cat
Future research could explore:
Self-Assembly: Investigating the self-assembly of this compound derivatives into higher-order structures like liquid crystals, organogels, or nanofibers. The extensive π-system is ideal for promoting π-π stacking interactions, a key driving force for self-assembly.
Host-Guest Chemistry: Designing and synthesizing derivatives that can act as hosts for specific guest molecules, leading to applications in sensing or molecular recognition. iranchembook.ir
Molecular Machines: Incorporating the thiochromenone unit into mechanically-interlocked molecular architectures like rotaxanes or catenanes, where its electronic or redox properties could be switched, contributing to the development of molecular machinery. The development of catenanes from related structures highlights the feasibility of this approach. researchgate.net
Deepening Mechanistic Understanding of in vitro Biological Interactions
While various thiochromenone derivatives have been reported to possess a range of biological activities, including anticancer and antimicrobial properties, the precise molecular mechanisms often remain unclear. researchgate.netmdpi.com A critical future direction is to move beyond preliminary screening and elucidate the specific biochemical pathways and molecular targets through which this compound exerts its biological effects. rsc.org
Key research objectives include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins (e.g., enzymes, receptors) that this compound interacts with to produce a biological response.
Mechanism of Action Studies: Investigating the downstream effects of target binding. For example, a related 2-alkyl-3-hydroxythiochromen-4-one was found to act as a species-selective antibiotic against Moraxella catarrhalis by likely inhibiting primary energy metabolism, leading to a rapid depletion of cellular ATP. nih.gov Similar in-depth studies are needed for this compound to understand its effects on processes like apoptosis, cell cycle progression, or metabolic pathways. nih.gov
Computational Biology: Employing mechanistic computational models to simulate the binding of this compound to its putative targets, providing insights into binding affinities and key interactions that can guide the design of improved analogues. nih.gov
Potential for New Material Science Applications
The unique electronic and photophysical properties of the this compound scaffold make it a promising candidate for applications in material science, a field focused on designing materials with specific functions. idu.ac.idktu.lt
Emerging applications are centered on its responsive properties:
Redox-Switched Materials: A derivative, 3-(2-phenyl-4H-thiochromen-4-ylidene)-3H-chromene-2,4-dione, has been shown to be a reversible redox switch. researchgate.net The compound's color changes instantly from purple or blue to colorless upon chemical reduction and can be reverted to its original color via oxidation. researchgate.net Such chromogenic materials could be used in sensors, displays, or smart windows.
Fluorescent Switches: The same study found that while the parent molecule was not fluorescent, its reduced form emitted a strong blue fluorescence. researchgate.net This on/off switching of fluorescence has significant potential for creating advanced sensors, security inks, and bio-imaging agents.
Organic Electronics: The conjugated π-electron system of the thioflavone core suggests potential for use in organic electronics. Future research could explore its application as an organic semiconductor in thin-film transistors (TFTs) or organic light-emitting diodes (OLEDs).
Photolabile Protecting Groups: The oxidized derivatives of thiochromenones have been utilized as photolabile protecting groups, indicating a potential application in light-directed synthesis and chemical biology. acs.org
Challenges and Opportunities in the Field of Thiochromenone Chemistry
The continued development of thiochromenone chemistry faces several challenges, each of which represents a significant opportunity for innovation.
Challenges:
Synthetic Efficiency: Many existing synthetic routes are multi-step, have limited substrate scope, or are not sufficiently efficient for the rapid generation of large compound libraries needed for high-throughput screening. nih.govnih.gov
Green Chemistry: A persistent challenge is to develop syntheses that are more environmentally benign, using less hazardous reagents and solvents and improving atom economy. innovationnewsnetwork.com
Pharmacokinetics: Like many flavonoid-type structures, thiochromenones may suffer from poor solubility or metabolic instability, hindering their development as therapeutic agents. unipa.it
Interdisciplinarity: Realizing the full potential of these compounds requires overcoming technical language barriers and fostering collaboration between synthetic chemists, biologists, computational scientists, and materials engineers. innovationnewsnetwork.com
Opportunities:
New Synthetic Frontiers: There is a vast opportunity to apply modern synthetic methods like C-H activation, photoredox catalysis, and flow chemistry to the thiochromenone scaffold to create more efficient and sustainable syntheses.
Unexplored Biological Space: The discovery of highly selective antibiotic activity in a related thiochromenone suggests that there are likely many undiscovered biological applications for this class of compounds. nih.gov
Functional Materials: The demonstrated redox-switching and fluorescence properties are just the beginning; there is a significant opportunity to design and build a new generation of smart materials based on the thiochromenone core. researchgate.net
Computational Synergy: The synergy between advanced computational modeling and experimental work presents a major opportunity to accelerate the design-build-test-learn cycle for both new drugs and new materials. service.gov.uknih.gov
Q & A
Q. What are the optimal synthetic routes for 2-phenylthiochromen-4-one, and how do reaction conditions influence product purity?
Answer : The synthesis of this compound typically involves cyclization of substituted thiophenol derivatives with α,β-unsaturated carbonyl precursors. Key steps include:
- Oxidative cyclization : Use oxidizing agents (e.g., H₂O₂, KMnO₄) under acidic conditions to form the thiochromenone core .
- Catalytic substitution : Lewis acids (e.g., AlCl₃) facilitate regioselective phenyl group introduction at the 2-position .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the pure product. Yields vary (40–75%) depending on solvent polarity and temperature .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Answer :
- ¹H NMR : Look for characteristic signals:
- IR : Strong absorption at ~1650 cm⁻¹ (C=S stretch) and ~1700 cm⁻¹ (C=O) .
- Mass Spectrometry : Molecular ion peak at m/z 254 [M+H]⁺ (exact mass: 253.06 g/mol) .
Validation : Cross-reference with PubChem data (InChIKey: OSIDMAJZERBPOJ-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How does the sulfur atom in this compound influence its electronic properties compared to oxygen-containing chromenones?
Answer :
- Electron Density : Sulfur’s lower electronegativity increases electron density at the 4-position, enhancing nucleophilic reactivity.
- Spectroscopic Shifts : Redshift in UV-Vis spectra (λmax ~320 nm vs. ~290 nm for oxochromenones) due to extended conjugation .
- Computational Validation : DFT calculations show reduced HOMO-LUMO gap (4.1 eV vs. 4.8 eV for oxo-analogs), correlating with higher bioactivity .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer :
- Experimental Reprodubility : Standardize assay conditions (e.g., cell lines, solvent controls). For example, anti-inflammatory activity varies with substituents (e.g., nitro groups increase IC₅₀ by 30% vs. methoxy) .
- Data Triangulation : Combine in vitro (e.g., COX-2 inhibition) and in silico (molecular docking) studies to validate mechanisms .
Case Study : Discrepancies in antioxidant activity (EC₅₀ 12 µM vs. 45 µM) were resolved by controlling for solvent polarity effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted kinase inhibition?
Answer :
- Key Modifications :
- Methodology :
- Synthesize analogs via Suzuki coupling (phenyl boronic acids) .
- Screen against kinase panels (e.g., Eurofins KinaseProfiler) .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
Answer :
- Crystallization Issues : Low solubility in common solvents (e.g., DMSO, EtOH) and polymorphism.
- Solutions :
- Validation : Compare unit cell parameters (e.g., space group P2₁/c) with deposited data (CCDC 295182) .
Q. Data Management and Reproducibility
- FAIR Principles : Deposit synthetic protocols in Chemotion ELN, including raw NMR spectra and HPLC chromatograms .
- Contingency for Contradictions : Use NFDI4Chem’s repositories (e.g., RADAR4Chem) to cross-validate datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
